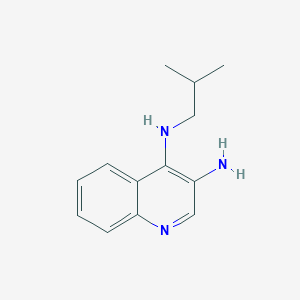

N4-Isobutylquinoline-3,4-diamine

Description

Properties

IUPAC Name |

4-N-(2-methylpropyl)quinoline-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14/h3-6,8-9H,7,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMKIQOIIMSWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=NC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461621 | |

| Record name | N4-Isobutylquinoline-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99010-09-0 | |

| Record name | N4-Isobutylquinoline-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of N4 Isobutylquinoline 3,4 Diamine

Cyclization Reactions to Form Imidazoquinolines

The ortho-diamine functionality of N4-isobutylquinoline-3,4-diamine is a key structural feature that allows for the construction of a fused imidazole (B134444) ring, leading to the formation of the 1H-imidazo[4,5-c]quinoline ring system. This tricycle is the core scaffold of several immunomodulatory compounds.

A significant cyclization reaction involves the treatment of this compound with an orthoester, such as trimethylorthovalerate. This reaction builds the imidazole ring fused to the quinoline (B57606) core. Specifically, reacting this compound with trimethylorthovalerate in a high-boiling solvent like anhydrous toluene (B28343) under reflux conditions (approximately 110°C) for several hours results in the formation of 2-butyl-1-isobutyl-1H-imidazo[4,5-c]quinoline. bohrium.comnih.gov The reaction proceeds via initial condensation of the orthoester with the two amino groups, followed by elimination of methanol (B129727) to yield the cyclized product. bohrium.com This method provides a direct route to substituted imidazoquinolines, which are valuable precursors for further derivatization.

The synthesis can be initiated from N-isobutyl-3-nitroquinolin-4-amine, which is reduced to this compound using a palladium on charcoal catalyst under a hydrogen atmosphere. nih.gov The resulting diamine is often used directly in the subsequent cyclization step without extensive purification. nih.gov

Reaction Conditions for Imidazoquinoline Formation

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |

|---|

The imidazoquinoline derivatives synthesized from this compound can be further functionalized through oxidation. A common transformation is the N-oxidation of the quinoline nitrogen at position 5. This is typically achieved using a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA). bohrium.com The reaction is generally carried out by treating the imidazoquinoline, for instance, 2-butyl-1-isobutyl-1H-imidazo[4,5-c]quinoline, with m-CPBA in a solvent mixture like methanol and dichloromethane (B109758) at reflux temperature. bohrium.com This oxidation activates the quinoline ring, particularly the C4 position, for subsequent nucleophilic substitution reactions, which is a key step in the synthesis of potent immune response modifiers. The resulting N-oxide is a critical intermediate for introducing an amino group at the 4-position of the imidazoquinoline ring system. bohrium.comd-nb.info

Oxidation of 2-butyl-1-isobutyl-1H-imidazo[4,5-c]quinoline

| Substrate | Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|

Acylation and Sulfonylation Reactions

The primary and secondary amino groups of this compound are nucleophilic and can readily undergo acylation and sulfonylation reactions. These reactions are fundamental for creating amide and sulfonamide derivatives, respectively.

While specific literature on the direct acylation of this compound is limited, the reactivity of related diaminoquinoline systems is well-documented. For instance, the acylation of the 3-amino group of similar quinoline structures is a known transformation, often serving as a prelude to cyclization. rsc.org The selective mono-acylation of diamines can be challenging due to the potential for di-acylation, but methods using stoichiometric control or protecting groups have been developed to manage this. rsc.org In related imidazo[4,5-f]quinoline systems, electrophilic substitution reactions including acylation have been successfully performed. researchgate.net These precedents suggest that this compound can be acylated using standard reagents like acyl chlorides or acid anhydrides, likely with initial reaction at the more accessible primary amino group at the 3-position.

Similarly, information on the direct sulfonylation of this compound is scarce. However, based on the general reactivity of arylamines, it is expected that the amino groups can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonamides. In studies on related heterocyclic systems like 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline, sulfonation has been successfully achieved, indicating the amenability of the quinoline scaffold to such electrophilic reactions under appropriate conditions. researchgate.net

Halogenation Studies (e.g., Synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine)

Halogenation of the quinoline ring system is a key strategy for introducing a versatile functional handle for further modification, such as cross-coupling reactions. 2-Chloro-N4-isobutylquinoline-3,4-diamine is a known derivative, identified as a process-related impurity in the synthesis of the drug Imiquimod (B1671794). pharmaffiliates.com

The direct chlorination of this compound is not the typical route for synthesizing the 2-chloro derivative. Instead, the chlorine atom is usually introduced earlier in the synthetic sequence. A common method involves the chlorination of a quinolinone precursor. For example, new 4-chloro-o-diaminoquinolines have been prepared through the chlorination of a pyridone ring with phosphorus oxychloride (POCl3), followed by further transformations. researchgate.net The synthesis of this compound itself often starts from 4-chloro-3-nitroquinoline (B17048), where the chlorine at the 4-position is displaced by isobutylamine (B53898). nih.gov

The synthesis of 2-chloro-N4-isobutylquinoline-3,4-diamine likely involves a synthetic pathway where a 2,4-dichloro-3-nitroquinoline (B146357) is a key intermediate. pharmaffiliates.com Selective nucleophilic substitution with isobutylamine at the more reactive 4-position, followed by reduction of the nitro group, would yield the target compound.

Known Halogenated Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|

Palladium-Catalyzed Cross-Coupling Reactions at the Diamine Position

The amino groups of this compound offer sites for palladium-catalyzed cross-coupling reactions, specifically N-arylation or N-alkylation, commonly known as Buchwald-Hartwig amination. In this context, the "diamine position" refers to the nitrogen atoms of the amino groups, which act as nucleophiles to form new carbon-nitrogen bonds with aryl or vinyl halides/triflates.

While specific examples of Pd-catalyzed cross-coupling directly on this compound are not extensively reported, the methodology is broadly applicable to primary and secondary amines. nih.gov The presence of two potential reaction sites—the primary amine at C3 and the secondary amine at C4—raises questions of selectivity. Generally, primary amines are more reactive than secondary amines in these couplings. It is plausible that selective mono-arylation at the primary amino group could be achieved under carefully controlled conditions.

The Buchwald-Hartwig reaction is a powerful tool for synthesizing N-aryl anilines and related compounds. nih.gov Research has demonstrated the successful Pd-catalyzed N-arylation of a wide array of amines, including those with embedded heterocyclic structures. mit.edu Given that Pd-catalyzed amination is frequently used to form aminoquinolines from chloroquinolines, the reverse reaction—using the aminoquinoline as the nucleophile—is mechanistically feasible and provides a route to more complex N-substituted derivatives. medscape.com This potential for N-arylation makes this compound a valuable building block for combinatorial library synthesis and the exploration of new chemical space.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its receptor, such as a protein or nucleic acid.

In the context of N4-isobutylquinoline-3,4-diamine and its derivatives, molecular docking studies have been crucial in elucidating their binding mechanisms to Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors are key components of the innate immune system. Research has shown that derivatives of this compound can act as agonists for these receptors.

A notable study conducted docking simulations using AutoDock4.2 to investigate the binding of imidazoquinoline compounds, which are structurally related to this compound, to human TLR7 and TLR8. The results indicated that these compounds occupy the same binding pocket as known TLR7/8 agonists like imiquimod (B1671794) and resiquimod. The docking scores, which represent the binding affinity, revealed that a derivative of this compound (referred to as compound 3 in the study) had a higher docking score for both TLR7 and TLR8 compared to resiquimod, suggesting it could be a potent ligand.

Table 1: Molecular Docking Scores of this compound Derivatives and Reference Compounds against Human TLR7 and TLR8 This table is based on data from a study on derivatives of this compound and may not represent the exact values for the parent compound.

| Compound | Receptor | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Compound 2 (Derivative) | hTLR7 | -10.0 | Not specified |

| hTLR8 | -7.33 | Not specified | |

| Compound 3 (Derivative) | hTLR7 | -9.1 | Not specified |

| hTLR8 | -9.4 | Not specified | |

| Resiquimod (Reference) | hTLR7 | -9.0 | Not specified |

| hTLR8 | -8.1 | Not specified |

While detailed molecular dynamics (MD) simulations specifically for this compound are not extensively reported in the available literature, MD simulations are a common follow-up to molecular docking. These simulations provide a more dynamic picture of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of the interacting molecules. For similar quinoline (B57606) derivatives, MD simulations have been employed to confirm the stability of the docked conformations and to analyze the dynamic behavior of the complex.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and energetic properties of molecules. For quinoline derivatives, DFT calculations are used to determine a range of molecular properties.

Although specific DFT studies on this compound are not widely available, research on analogous quinoline compounds provides a framework for understanding its likely quantum chemical characteristics. These studies often involve the optimization of the molecular geometry to find the most stable conformation. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For various quinoline derivatives, the HOMO-LUMO gap has been calculated to be in the range that suggests good stability.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The color-coded maps show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In quinoline derivatives, the nitrogen atoms and other electronegative substituents typically show regions of negative potential.

Table 2: Representative Quantum Chemical Parameters for Quinoline Derivatives This table presents typical data obtained from DFT calculations on quinoline derivatives and serves as an illustrative example for the types of parameters that would be calculated for this compound.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -5 to -7 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1 to -3 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | 2 to 5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment (μ) | 2 to 5 Debye | Measures the polarity of the molecule |

Prediction of Molecular Interactions and Reactivity

The prediction of molecular interactions and reactivity of this compound can be inferred from computational studies on similar molecules. The electronic properties calculated through quantum chemistry provide a basis for understanding how the molecule will interact with other chemical species.

Reactivity Descriptors: Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors help in quantifying the reactivity of a molecule. For instance, a lower chemical hardness indicates higher reactivity. Studies on quinoline derivatives have utilized these descriptors to compare the reactivity of different substituted compounds.

Fukui Functions: These are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can predict which atoms in the this compound molecule are most likely to participate in chemical reactions.

**Non

Material Science Applications of Quinoline Derivatives

Applications in Dye Synthesis for Solar Cells

Quinoline-based compounds have emerged as promising candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs). These organic dyes play a crucial role in absorbing sunlight and initiating the process of converting light energy into electrical energy. The performance of a DSSC is intrinsically linked to the molecular structure of the dye, which influences its light-harvesting efficiency, electron injection into the semiconductor, and regeneration by the electrolyte.

Theoretical studies have demonstrated the potential of quinoline (B57606) derivatives as effective photosensitizers. By incorporating electron-donating and electron-accepting moieties into the quinoline scaffold, it is possible to tailor the electronic and optical properties of the dye. For instance, a common design strategy involves a D-π-A (donor-π-bridge-acceptor) architecture, where the quinoline ring can function as part of the π-bridge or as an acceptor group, facilitating intramolecular charge transfer upon photoexcitation. This charge separation is essential for efficient electron injection from the dye's lowest unoccupied molecular orbital (LUMO) to the conduction band of a semiconductor, typically titanium dioxide (TiO2). researchgate.netnih.gov

While direct studies on N4-Isobutylquinoline-3,4-diamine as a primary dye in DSSCs are not extensively documented, its structural features suggest potential as a precursor or a component in more complex dye structures. The presence of two amine groups offers reactive sites for further functionalization. One or both amine groups could be modified to attach electron-donating or anchoring groups, which are critical for the dye's performance. The isobutyl group, being an electron-donating alkyl group, could subtly influence the electronic properties of the molecule.

Research on other quinoline derivatives provides insights into how this compound could be utilized. For example, studies have shown that modifying the quinoline structure can lead to dyes with broad absorption spectra and high molar extinction coefficients, both of which are desirable for efficient light harvesting. researchgate.netresearchgate.net The diamine functionality of this compound could potentially be used to create dimeric or oligomeric dyes, a strategy that has been explored to enhance the light-harvesting capabilities of sensitizers.

A theoretical investigation of various new quinoline-derivative dyes predicted that several designs could exhibit favorable properties for DSSC applications, including suitable HOMO and LUMO energy levels for efficient electron transfer and regeneration. researchgate.net The key parameters for some of these theoretically designed dyes are presented in the table below, illustrating the potential for this class of compounds.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Maximum Absorption (nm) |

|---|---|---|---|---|

| D1C | -5.38 | -2.54 | 2.84 | 545 |

| D2C | -5.21 | -2.57 | 2.64 | 560 |

| D3C | -5.30 | -2.53 | 2.77 | 555 |

| R3C | -5.45 | -2.68 | 2.77 | 548 |

Electronic Materials Research

The application of quinoline derivatives extends into the realm of electronic materials, particularly in the development of organic light-emitting diodes (OLEDs). biosynth.com In OLEDs, organic materials are used to generate light when an electric current is passed through them. The efficiency, color, and stability of an OLED are highly dependent on the properties of the organic layers, which include hole-transporting, electron-transporting, and emissive layers.

Quinoline derivatives have been investigated for their electron-transporting and emissive properties. tandfonline.com Their electron-deficient nature, arising from the nitrogen atom in the pyridine (B92270) ring, makes them suitable candidates for electron-transporting materials. Furthermore, the rigid and planar structure of the quinoline ring system can promote intermolecular π-π stacking, which is beneficial for charge transport. By modifying the quinoline core with various substituents, it is possible to tune the emission color from blue to green and even red. nih.govdlut.edu.cn

This compound, with its aromatic core and amine substituents, possesses structural elements that are relevant to materials used in OLEDs. The diamine functionality could be utilized to synthesize larger, more complex molecules with tailored electronic properties. For instance, the amine groups could serve as points of attachment for other aromatic or heterocyclic units known to enhance charge transport or emission characteristics. The isobutyl group may also contribute to improving the solubility and processability of the resulting materials, which is a significant consideration for the fabrication of OLED devices.

Research has shown that quinoline-based materials can exhibit high thermal stability and good film-forming properties, which are crucial for the longevity and performance of OLEDs. researchgate.net While specific research on this compound in this context is limited, the broader class of quinoline compounds offers a rich area for exploration. The table below summarizes the performance of some OLEDs incorporating quinoline derivatives, highlighting their potential in this field.

| Quinoline Derivative | Role in OLED | Emission Color | Maximum Luminance (cd/m²) | External Quantum Efficiency (%) |

|---|---|---|---|---|

| DMAC-QL | Emitter | Blue-Green | 15,680 | 18.2 |

| PXZ-QL | Emitter | Green | 22,350 | 15.5 |

| PTZ-QL | Emitter | Yellow | 10,560 | 10.8 |

Note: DMAC-QL, PXZ-QL, and PTZ-QL are specific quinoline-based TADF emitters. researchgate.net

Development of Polymeric Materials (e.g., polyurea formation)

The presence of two primary amine groups in this compound makes it a suitable monomer for the synthesis of polyureas. Polyureas are a class of polymers characterized by the presence of urea (B33335) linkages (-NH-CO-NH-) in their backbone. These materials are known for their excellent mechanical properties, thermal stability, and chemical resistance.

The synthesis of polyureas typically involves the reaction of a diamine with a diisocyanate. In this reaction, the nucleophilic amine groups of the diamine attack the electrophilic isocyanate groups, leading to the formation of the urea linkage. The properties of the resulting polyurea are highly dependent on the structure of both the diamine and the diisocyanate monomers. ajgreenchem.com

This compound, being an aromatic diamine, would be expected to impart rigidity and thermal stability to the polymer backbone. The isobutyl group attached to one of the amine nitrogens could influence the polymer's properties in several ways. It may disrupt the packing of the polymer chains, potentially leading to increased solubility and lower crystallinity compared to polyureas derived from unsubstituted aromatic diamines. This could be advantageous for solution processing of the polymer. However, the steric hindrance from the isobutyl group might also affect the reactivity of the N4-amine during polymerization.

The synthesis of polyureas from aromatic diamines has been extensively studied. nih.gov These polymers often exhibit high melting points and good mechanical strength due to the rigidity of the aromatic rings and strong intermolecular hydrogen bonding between the urea groups. The table below presents data on the thermal properties of polyureas synthesized from different aromatic diamines, providing a reference for the potential characteristics of a polyurea derived from this compound.

| Diamine Monomer | Diisocyanate Monomer | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |

|---|---|---|---|

| 4,4'-Methylenebis(aniline) | 4,4'-Methylenebis(phenyl isocyanate) | 180 | 350 |

| m-Phenylenediamine | Toluene (B28343) diisocyanate | 165 | 330 |

| 4,4'-Diaminodiphenyl ether | 4,4'-Methylenebis(phenyl isocyanate) | 190 | 360 |

The development of new polyureas from monomers like this compound could lead to materials with a unique combination of properties, potentially suitable for applications such as high-performance coatings, adhesives, and composites.

Analytical Methodologies for N4 Isobutylquinoline 3,4 Diamine and Its Derivatives

Chromatographic Techniques (e.g., HPLC, Flash Column Chromatography)

Chromatographic methods are indispensable for the purification and analysis of N4-Isobutylquinoline-3,4-diamine and its related compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. Reverse-phase HPLC, often utilizing a C18 column, is a common method. For instance, high-purity samples (>99%) intended for biological studies have been confirmed using HPLC. nih.gov The technique is also used in the quality control of reference standards, where the purity of this compound was determined by HPLC using a Hypersil Gold C18 column with a water/acetonitrile gradient and a DAD detector. amazonaws.com

Flash Column Chromatography: This technique is extensively used for the purification of this compound and its derivatives following synthesis. nih.gov For example, after its synthesis, crude this compound can be obtained as a solid and sometimes used in subsequent steps without further purification. nih.gov However, its derivatives are frequently purified by flash column chromatography. nih.gov Specific solvent systems, such as 3% methanol (B129727) in dichloromethane (B109758) (MeOH/DCM) or 5% MeOH/DCM, have been successfully employed to isolate and purify these compounds. nih.gov

| Technique | Application | Details (Column/Solvent System) | Source |

|---|---|---|---|

| HPLC | Purity Assessment | Reverse-phase C18 columns with UV detection (λ = 254 nm). Gradient of Water/Acetonitrile. amazonaws.com | amazonaws.com |

| Flash Column Chromatography | Purification | 3% Methanol in Dichloromethane (MeOH/DCM). nih.gov | nih.gov |

| Flash Column Chromatography | Purification of Derivatives | 5% Methanol in Dichloromethane (MeOH/DCM) for derivatives. nih.gov | nih.gov |

Spectroscopic Methods (e.g., NMR, HRMS)

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C (carbon) NMR are used to confirm the chemical structure. nih.gov For a related precursor, N-isobutyl-3-nitroquinolin-4-amine, specific chemical shifts in ¹H NMR include a singlet at δ 9.81 and peaks for the isobutyl group protons between δ 1.11 and 3.80 ppm. nih.gov The ¹³C NMR for the same compound shows characteristic signals for the quinoline (B57606) and isobutyl carbons. nih.gov For this compound itself, ¹H NMR analysis confirms the structure, with characteristic signals for aromatic protons typically appearing between δ 6.8–8.5 ppm and the isobutyl CH₂ groups at δ 1.2–3.8 ppm. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise mass of the molecule, which serves to confirm its elemental composition. For example, the precursor N-isobutyl-3-nitroquinolin-4-amine was analyzed by HRMS, with a calculated m/z for [M+H]⁺ of 246.1237 and a found value of 246.1265. nih.gov Similarly, a derivative, 2-butyl-1-isobutyl-1H-imidazo[4,5-c]quinoline, had a calculated m/z for [M+H]⁺ of 282.1965 and a found value of 282.2033. nih.gov

| Technique | Compound | Observed Data | Source |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | N-isobutyl-3-nitroquinolin-4-amine | δ 9.81 (s, 1H), 9.37 (s, 1H), 8.34–8.29 (m, 1H), 7.99 (dd, J = 8.3, 1.0 Hz, 1H), 7.77 (ddd, J = 8.3, 7.0, 1.2 Hz, 1H), 7.48 (ddd, J = 8.4, 7.0, 1.3 Hz, 1H), 3.80 (dd, J = 6.5, 4.9 Hz, 2H), 2.14–2.03 (m, 1H), 1.11 (d, J = 6.7 Hz, 6H) | nih.gov |

| ¹³C NMR (101 MHz, CDCl₃) | N-isobutyl-3-nitroquinolin-4-amine | δ 151.3, 150.6, 147.6, 132.7, 130.4, 127.3, 125.7, 125.4, 119.5, 57.2, 30.2, 20.2 | nih.gov |

| HRMS (m/z) | N-isobutyl-3-nitroquinolin-4-amine | Calculated for C₁₃H₁₆N₃O₂⁺ [M+H]⁺: 246.1237, Found: 246.1265 | nih.gov |

Purity Assessment and Quality Control in Pharmaceutical Contexts

This compound is a key intermediate and a known impurity in the synthesis of certain active pharmaceutical ingredients (APIs), such as Imiquimod (B1671794). amazonaws.comgoogle.com Therefore, its purity assessment and control are critical in pharmaceutical manufacturing. High-purity samples, often exceeding 99% as confirmed by HPLC, are necessary for use in biological studies and as reference materials. nih.gov

Quality control laboratories utilize well-characterized reference materials of this compound for identification and quantification purposes. lgcstandards.com Certificates of Analysis for these reference materials provide detailed information on purity, which is often determined by a mass balance approach or a 100% method, verified by a secondary technique like HPLC. lgcstandards.comlgcstandards.com The specified purity for a commercial reference standard was reported as 99.6%. lgcstandards.com Its hydrochloride salt is also available as a reference material. lgcstandards.comhpst.cz

Development of Reference Standards and Impurity Profiling

The compound this compound is formally recognized as Imiquimod Related Compound E. amazonaws.compharmaffiliates.com As such, it is a critical reference standard for impurity profiling in the quality control of Imiquimod. amazonaws.com Organizations like the United States Pharmacopeia (USP) and commercial suppliers such as LGC Standards provide certified reference standards of this compound. amazonaws.comlgcstandards.comusp.org

These reference standards are essential for:

Method Validation: Validating analytical methods designed to detect and quantify impurities in pharmaceutical products. amazonaws.com

Routine Quality Control: Serving as a benchmark in routine QC testing of API batches. amazonaws.comhpst.cz

Stability Testing: Assessing the stability of drug substances and products by monitoring the formation of impurities over time. amazonaws.com

The development of these standards involves thorough characterization to confirm identity and assign a purity value, ensuring their suitability for quantitative and qualitative applications. amazonaws.comlgcstandards.com The availability of such standards is crucial for pharmaceutical companies to meet the stringent requirements of regulatory agencies.

Compound Index

| Compound Name |

|---|

| This compound |

| This compound Hydrochloride |

| N-isobutyl-3-nitroquinolin-4-amine |

| 2-butyl-1-isobutyl-1H-imidazo[4,5-c]quinoline |

| Imiquimod (4-amino-1-isobutyl-1H-imidazo[4,5-c]quinoline) |

| 4-chloro-3-nitroquinoline (B17048) |

| 2-butyl-1-isobutyl-1H-imidazo[4,5-c]quinoline 5-oxide |

| 3-chloroperoxybenzoic acid |

| benzoyl isocyanate |

| sodium methoxide |

| triethylamine |

| isobutylamine (B53898) |

| trimethylorthovalerate |

| palladium on activated charcoal |

Future Research Directions and Unexplored Avenues

Exploration of New Synthetic Pathways

The current and established synthesis of N4-Isobutylquinoline-3,4-diamine typically involves a two-step process: the nucleophilic substitution of 4-chloro-3-nitroquinoline (B17048) with isobutylamine (B53898), followed by the reduction of the nitro group. nih.govd-nb.info While effective, this pathway presents opportunities for optimization and innovation.

Future research should aim to develop more efficient, cost-effective, and environmentally benign synthetic routes. Key areas of exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents to replace traditional solvents like toluene (B28343) and dichloromethane (B109758) could significantly reduce the environmental impact. nih.gov Furthermore, exploring alternative reducing agents to replace palladium on charcoal for the nitro group reduction could enhance the sustainability of the synthesis. nih.gov

Catalytic System Development: Research into novel catalytic systems could lead to higher yields and purity. This includes the exploration of different transition metal catalysts or even metal-free catalytic systems for the amination and reduction steps.

Process Intensification: The application of modern synthetic technologies such as microwave-assisted synthesis or continuous flow chemistry could dramatically reduce reaction times and improve scalability. These techniques often lead to better process control and more consistent product quality.

A comparative table of potential synthetic improvements is presented below.

| Current Method Component | Proposed Alternative | Potential Advantage |

| Dichloromethane, Toluene (Solvents) | Greener solvents (e.g., 2-MeTHF, CPME) | Reduced environmental toxicity |

| Palladium on Charcoal (Catalyst) | Iron or Zinc-based catalysts, Transfer Hydrogenation | Lower cost, reduced heavy metal waste |

| Batch Processing | Continuous Flow Synthesis | Improved safety, scalability, and consistency |

Broadening the Scope of Biological Activity Investigations

The quinoline (B57606) scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. chemenu.com While this compound is a known precursor to anti-leishmanial compounds, its own biological activity profile remains largely uncharacterized. nih.govmyskinrecipes.com

A comprehensive screening of this compound against a diverse range of biological targets could uncover novel therapeutic applications. Future investigations should include:

Antiparasitic and Antimicrobial Screening: Building on the known anti-leishmanial activity of its derivatives, the compound itself should be tested against a broader panel of parasites, including those responsible for malaria and other tropical diseases. nih.govmyskinrecipes.com Additionally, screening against various bacterial and fungal strains is warranted.

Antiviral and Anticancer Evaluation: Many quinoline derivatives have shown promise as antiviral and anticancer agents. nih.gov It would be valuable to assess the cytotoxic effects of this compound against a panel of cancer cell lines and to investigate its potential to inhibit viral replication.

Enzyme Inhibition Assays: The compound's ability to interact with and potentially inhibit various enzymes could be explored. This could lead to applications in a wide range of diseases, depending on the enzymes targeted.

Advanced Material Science Applications

The unique chemical structure of this compound, featuring a heterocyclic aromatic ring system and reactive amine groups, makes it an interesting candidate for applications in material science. myskinrecipes.com

Future research could focus on leveraging these features to create novel functional materials:

Organic Electronics: Quinoline derivatives have been explored for use as dyes. The photophysical properties of this compound could be investigated to assess its potential as a component in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. The amino groups provide sites for further chemical modification to tune its electronic properties.

Functional Polymers and Biomaterials: The diamine functionality allows for its use as a monomer or cross-linking agent in the synthesis of novel polymers. Its incorporation into biocompatible materials, such as the lignin-chitosan films used for drug delivery of related compounds, could be explored for creating new biomaterials with tailored properties. d-nb.info

In-depth Mechanistic Studies of Biological Interactions

Should new biological activities be identified, detailed mechanistic studies will be crucial to understand how this compound exerts its effects at a molecular level.

Key research avenues include:

Target Identification and Validation: If the compound shows significant activity, identifying its specific molecular target(s) will be a priority. Techniques such as affinity chromatography, pull-down assays, and cellular thermal shift assays (CETSA) can be employed to isolate and identify binding partners.

Elucidation of Signaling Pathways: Once a target is identified, further studies will be needed to delineate the downstream signaling pathways that are modulated by the compound. This could involve a variety of cell and molecular biology techniques, including western blotting, qPCR, and reporter gene assays.

Structural Biology: Obtaining a co-crystal structure of this compound bound to its biological target would provide invaluable insights into the specific molecular interactions and guide the design of more potent and selective derivatives.

Computational Design of Enhanced Derivatives

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with improved properties. rsc.orgnih.gov Using this compound as a starting scaffold, computational approaches can be employed to design enhanced derivatives.

Future computational studies could involve:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the isobutyl group and the amino functionalities in silico, a virtual library of derivatives can be created. The predicted binding of these derivatives to various biological targets can help establish a clear SAR.

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound and its known active derivatives, a pharmacophore model can be developed. This model can then be used to screen large compound libraries to identify new molecules with similar therapeutic potential.

ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize candidates with favorable drug-like properties for synthesis and experimental testing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N4-Isobutylquinoline-3,4-diamine, and what key parameters influence reaction yield?

- Methodological Answer : Synthesis typically involves multi-step alkylation and amination processes. For example, analogous quinoline derivatives are synthesized via Pd-catalyzed cross-coupling reactions (e.g., 4-Aminoquinoline derivatives in ). Key parameters include:

- Temperature : Optimal reflux conditions (e.g., 80–100°C in ethanol or DMF).

- Catalysts : Use of PdCl₂(PPh₃)₂ or Pd(OAc)₂ for C–N bond formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol) to isolate pure product .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.5 ppm, isobutyl CH₂ groups at δ 1.2–2.0 ppm) .

- IR Spectroscopy : Stretching vibrations for NH₂ (~3300 cm⁻¹) and C=N (~1600 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Melting Point Analysis : Compare observed values (e.g., 223–225°C for similar quinolines) with literature .

Advanced Research Questions

Q. How does the isobutyl substituent in this compound influence its electronic and steric properties compared to morpholinoethyl or cyclopropyl analogs?

- Methodological Answer :

- Steric Effects : Isobutyl groups introduce bulkier substituents than cyclopropyl ( ) but less electron-donating than morpholinoethyl ( ). Computational modeling (DFT) can quantify steric hindrance via %VBur calculations.

- Electronic Effects : The electron-donating isobutyl group may increase nucleophilicity at the NH₂ site, affecting reactivity in cross-coupling or coordination chemistry. Compare Hammett σ values for substituents .

- Experimental Validation : Synthesize analogs (e.g., N4-cyclopropyl or N4-morpholinoethyl) and compare reaction kinetics in amination assays.

Q. What strategies can resolve contradictions in reported solubility and bioactivity data for this compound derivatives?

- Methodological Answer :

- Solubility Optimization : Test solvents with varying polarity (e.g., DMSO for polar assays, THF for nonpolar systems) and use co-solvents (e.g., PEG-400) .

- Bioactivity Reproducibility :

- Standardize assay conditions (pH, temperature, cell lines).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Data Cross-Referencing : Compare with structurally related inhibitors (e.g., quinazoline-2,4-diamines in ) to identify structure-activity trends.

Q. How can researchers design experiments to probe the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases) or colorimetric methods (e.g., NADH depletion in dehydrogenase assays).

- Kinetic Studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations.

- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., VCP/p97 in ) for X-ray crystallography to identify binding motifs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.